![molecular formula C9H13NSSi B2852659 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole CAS No. 329203-85-2](/img/structure/B2852659.png)
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole
説明
Synthesis Analysis
The synthesis of compounds with a trimethylsilyl ethynyl group can be achieved through various methods. For instance, 2-[(Trimethylsilyl)ethynyl]aniline, a related compound, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Chemical Reactions Analysis
The trimethylsilyl ethynyl group is known for its reactivity in organic chemistry. It can participate in various reactions, including palladium-catalyzed reactions .科学的研究の応用
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polythiazoles, polythiazolines, and polythiazolines with different functional groups. It has also been used in the synthesis of fluorescent probes for the detection of biomolecules. Additionally, this compound has been used in the synthesis of novel materials for drug delivery and in the synthesis of new chiral catalysts for asymmetric synthesis.
作用機序
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is an organosulfur compound that can act as an electron-rich organosulfur ligand. It can form strong bonds with metal ions, such as copper, nickel, and zinc, and can be used as a ligand in coordination chemistry. This compound can also act as a Lewis acid, which means it can accept electrons from other molecules. This allows this compound to be used in catalytic reactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of various types of cancer cells, including lung, breast, and ovarian cancer cells. It has also been found to have anti-tumor and anti-angiogenic effects.
実験室実験の利点と制限
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound is stable and can be stored for long periods of time. However, this compound is not very soluble in water and is not very reactive, which can limit its use in certain experiments.
将来の方向性
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole has a wide range of potential applications in scientific research and laboratory experiments. One potential future direction is to explore the use of this compound in the synthesis of new materials for drug delivery. Additionally, further research could be done to explore the use of this compound in the synthesis of new chiral catalysts for asymmetric synthesis. Additionally, further research could be done to investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammation. Finally, research could be done to explore the potential use of this compound in the development of novel fluorescent probes for the detection of biomolecules.
特性
IUPAC Name |
trimethyl-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NSSi/c1-8-10-9(7-11-8)5-6-12(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNFAGXYOWTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)
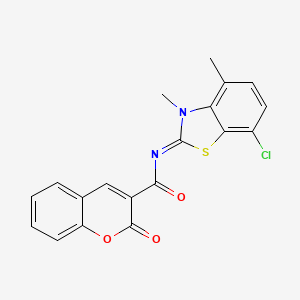

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2852581.png)
![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)
![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)
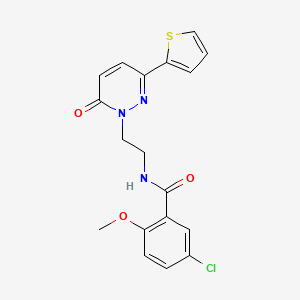
![N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852587.png)
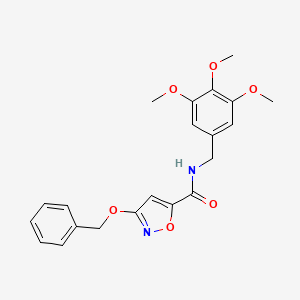
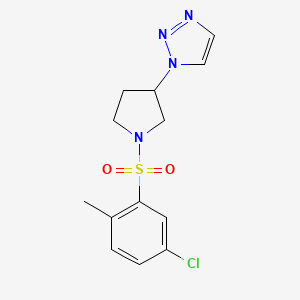
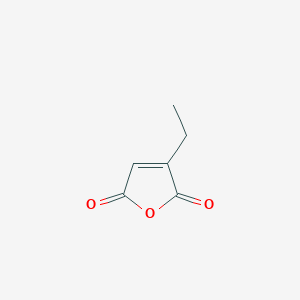

![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)
